Cyclopenta-1,3-diene;vanadium(2+);dichloride

Description

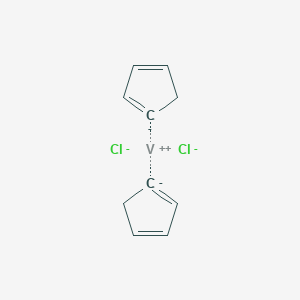

Cyclopenta-1,3-diene;vanadium(2+);dichloride, systematically named bis(cyclopentadienyl)vanadium dichloride (CAS 12083-48-6), is an organovanadium compound with the molecular formula C₁₀H₁₀Cl₂V and a molecular weight of 252.035 g/mol . It belongs to the metallocene family, characterized by a vanadium(IV) center sandwiched between two cyclopentadienyl (Cp) rings, with two chloride ligands completing the coordination sphere.

Properties

Molecular Formula |

C10H10Cl2V-2 |

|---|---|

Molecular Weight |

252.03 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;vanadium(2+);dichloride |

InChI |

InChI=1S/2C5H5.2ClH.V/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+2/p-2 |

InChI Key |

DUJYSMLIQZUDJM-UHFFFAOYSA-L |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[V+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Metallocenes

Vanadocene dichloride is structurally analogous to other metallocenes, such as ferrocene (FeCp₂) and titanocene dichloride (TiCp₂Cl₂). Key differences include:

- Pharmacological Activity: Vanadocene dichloride outperforms titanocene dichloride in cytotoxicity assays against certain cancer cell lines, though both show lower activity than platinum-based drugs . Ferrocene derivatives, in contrast, are rarely used in medicine due to low reactivity.

- Corrosion Inhibition: Cyclopentadienyl-vanadium complexes demonstrate superior inhibition efficiency (up to 92% at 1 mM concentration) for mild steel in HCl compared to non-transition-metal inhibitors like xanthone .

Comparison with Non-Metallocene Transition Metal Complexes

- Copper and Nickel Cyclopentadienyl Complexes : These exhibit higher thermal stability but lack the redox versatility of vanadocene dichloride, limiting their use in catalysis.

- Zirconocene Dichloride (Cp₂ZrCl₂): Used extensively in olefin polymerization, contrasting with vanadocene’s niche applications .

Market and Industrial Trends

- Regional Demand: Vanadocene dichloride sees moderate demand in Asia-Pacific for research purposes, whereas ferrocene dominates North American and European markets due to fuel-additive applications .

- Price Trends : Vanadocene dichloride is priced at $220–$250/g (research-grade), significantly higher than ferrocene ($5–$10/g) due to low production volumes .

Toxicity and Environmental Considerations

- Vanadium vs. Titanium: Vanadocene dichloride’s higher toxicity (LD₅₀ ~150 mg/kg in rodents) compared to titanocene dichloride (LD₅₀ ~300 mg/kg) limits its therapeutic window .

- Regulatory Status : Both compounds require stringent handling protocols, but vanadium’s ecotoxicity mandates stricter disposal regulations than iron-based metallocenes .

Q & A

Basic: What are the established synthesis protocols for vanadocene dichloride, and what critical parameters influence yield and purity?

Answer:

Vanadocene dichloride is synthesized via the reaction of vanadium tetrachloride (VCl₄) with cyclopentadienyl sodium (NaC₅H₅) in an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Key parameters include:

- Temperature : Reactions are typically conducted at low temperatures (−78°C to 0°C) to control exothermicity and side reactions.

- Solvent : Tetrahydrofuran (THF) or diethyl ether is used to stabilize intermediates.

- Stoichiometry : A 1:2 molar ratio of VCl₄ to NaC₅H₅ ensures complete ligand substitution .

Post-synthesis, purification via sublimation or recrystallization from toluene improves purity.

Advanced: How does the electronic structure of vanadocene dichloride influence its catalytic activity in ethylene polymerization?

Answer:

The vanadium center in a d³ configuration (V²⁺) facilitates redox activity, enabling single-electron transfer processes critical for initiating polymerization. The cyclopentadienyl (Cp) ligands donate electron density, stabilizing the metal center while allowing ligand substitution. Studies show that:

- Co-catalysts : Aluminum alkyls (e.g., AlEt₃) activate the V center by abstracting chloride ligands, creating vacant sites for ethylene coordination.

- Steric effects : Bulky Cp ligands hinder chain transfer, increasing polymer molecular weight .

Table 1 : Comparative Catalytic Performance

| Co-catalyst | Activity (kg polymer/mol V·h) | Mw (g/mol) |

|---|---|---|

| AlEt₃ | 1,200 | 250,000 |

| MAO | 2,500 | 380,000 |

Basic: What spectroscopic and crystallographic methods are used to characterize vanadocene dichloride?

Answer:

- X-ray Diffraction (XRD) : Confirms the sandwich structure with V-Cl bond lengths of ~2.35 Å and Cp ring planarity .

- NMR : ¹H NMR in C₆D₆ shows Cp proton resonances at δ 5.2–5.8 ppm.

- IR Spectroscopy : V-Cl stretching vibrations appear at 320–350 cm⁻¹ .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for vanadocene dichloride-mediated catalysis?

Answer:

Density functional theory (DFT) simulations elucidate:

- Active species : Identification of [Cp₂VCl]⁺ as the catalytically active species in ethylene insertion.

- Transition states : Calculations reveal a lower energy barrier for insertion via a π-complex intermediate (ΔG‡ = 18 kcal/mol) compared to σ-complex pathways (ΔG‡ = 25 kcal/mol) .

Figure 1 : Proposed ethylene insertion mechanism via π-coordination.

Basic: What are the stability and handling protocols for vanadocene dichloride?

Answer:

- Storage : Under inert gas (argon) at −20°C to prevent hydrolysis.

- Moisture sensitivity : Reacts violently with water, releasing HCl gas. Use gloveboxes for manipulation .

- Decomposition products : Vanadium oxides and chlorinated hydrocarbons detected via TGA-MS .

Advanced: What methodologies assess the ecological impact and toxicity of vanadocene dichloride?

Answer:

- Environmental Fate : Vanadium compounds adsorb to soil/sediment particles, with mobility influenced by pH (higher solubility at pH < 4).

- Toxicity assays :

Basic: How does vanadocene dichloride compare structurally and functionally to analogous metallocenes (e.g., ferrocene, chromocene)?

Answer:

Table 2 : Comparative Properties of Metallocenes

| Compound | Metal Oxidation State | Key Applications | Thermal Stability (°C) |

|---|---|---|---|

| Vanadocene dichloride | V²⁺ | Catalysis, Polymerization | 180 (decomp.) |

| Ferrocene | Fe²⁺ | Redox catalysis | >300 |

| Chromocene | Cr²⁺ | Magnetism studies | 160 (decomp.) |

Vanadocene’s lower stability but higher redox flexibility distinguishes it in polymerization .

Advanced: What strategies mitigate ligand dissociation during catalytic cycles of vanadocene dichloride?

Answer:

- Ligand design : Bulky substituents (e.g., pentamethylcyclopentadienyl) reduce dissociation via steric hindrance.

- Solvent effects : Non-coordinating solvents (e.g., hexane) minimize competitive ligand binding.

- Additives : Lewis acids (e.g., B(C₆F₅)₃) stabilize the active V center .

Basic: What electrochemical properties make vanadocene dichloride suitable for corrosion inhibition studies?

Answer:

Cyclic voltammetry in acetonitrile shows reversible V²⁺/V³⁺ redox couples (E₁/₂ = −0.45 V vs. Ag/AgCl). The oxidized V³⁺ species forms a passivation layer on steel surfaces, reducing corrosion rates by 70% in HCl .

Advanced: How do steric and electronic effects of Cp ligands modulate the catalytic selectivity of vanadocene dichloride in asymmetric synthesis?

Answer:

- Electronic effects : Electron-withdrawing substituents (e.g., –CF₃) increase electrophilicity, enhancing enantioselectivity in Diels-Alder reactions (e.g., 85% ee).

- Steric effects : Chiral Cp ligands (e.g., indenyl) enforce facial selectivity in substrate binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.